molecular formula C14H19BO3 B061092 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone CAS No. 171364-81-1

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Cat. No. B061092
M. Wt: 246.11 g/mol
InChI Key: BATKIZWNRQGSKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves multi-step substitution reactions. These compounds are typically synthesized as boric acid ester intermediates with benzene rings. The synthesis process is confirmed through techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for structural confirmation (Huang et al., 2021).

Molecular Structure Analysis

The molecular structures of these compounds have been confirmed and analyzed using single-crystal X-ray diffraction. Density Functional Theory (DFT) is commonly used to calculate the molecular structures, which are then compared with X-ray diffraction values. The results from these analyses usually show that the molecular structures optimized by DFT are consistent with the structures determined through crystallography (Huang et al., 2021).

Chemical Reactions and Properties

The chemical properties of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone derivatives include participation in coupling reactions facilitated by their boron-containing groups. These compounds exhibit properties typical of organoboranes, such as reactivity in cross-coupling reactions which are essential in creating complex organic frameworks (Takagi & Yamakawa, 2013).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds can vary significantly based on their specific structures and substitutions. However, specific data for 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is not provided in the literature and would typically be determined experimentally.

Chemical Properties Analysis

The chemical properties include the molecule’s reactivity, stability, and interactions with other chemical species. The dioxaborolan moiety in these compounds is crucial for their role in Suzuki coupling reactions, a type of cross-coupling reaction that is widely used in the synthesis of complex organic compounds. The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties (Huang et al., 2021).

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis :

    • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were synthesized and analyzed. These boric acid ester intermediates with benzene rings were studied using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to further investigate their molecular structures and properties (Huang et al., 2021).
  • Molecular Structure and DFT Studies :

    • Another study focused on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, analyzing its molecular structure through spectroscopy and X-ray diffraction, with DFT calculations confirming the results (Liao et al., 2022).
  • Cytotoxicity and Cellular Uptake Studies :

    • A study on boronated phosphonium salts containing derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl phenyl explored their synthesis, cytotoxicity, and boron uptake in human glioblastoma and canine kidney tubule cells (Morrison et al., 2010).
  • Application in Hydrogen Peroxide Vapor Detection :

    • A study on Schiff Base Substituent-Triggered Efficient Deboration Reaction showcased its application in detecting hydrogen peroxide vapor, highlighting a general approach to enhance the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule (Fu et al., 2016).
  • Polymer Synthesis :

    • The compound's derivatives were used in the synthesis of polymers, such as the study on deeply colored polymers containing 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) based conjugated polymers prepared upon Suzuki coupling (Zhu et al., 2007).
  • Fluorescence Probes for Hydrogen Peroxide Detection :

    • A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide, showing various responses depending on their molecular structures (Lampard et al., 2018).

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATKIZWNRQGSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375250
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

CAS RN

171364-81-1
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171364-81-1
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Synthesis routes and methods

Procedure details

4-Iodo acetophenone (10.00 g, 40.64 mmol), PdCl2(dppf).CH2Cl2 (1.00 g, 1.22 mmol) dry dioxane (160 mL) and Et3N (17.0 mL, 121.96 mmol) were combined in a dry flask which had been purged with N2 several times. Pinacol borane (8.80 mL, 60.96 mmol) was added and the reaction mixture was heated at reflux for 4 h then cooled to ambient temperature, poured into Diethyl ether (250 mL) and extracted with H2O and washed with brine. The Diethyl ether was dried (MgSO4), filtered and the filtrate concentrated in vacuo. Purification by gradient chromatography on silica (hexane, 5% EtOAc/hexane) followed by recrystallization (hexane) gave 6.4 g (64%) of the intermediate title compound as a white powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
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1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Citations

For This Compound
28
Citations
R Rishikesan, K Prabakaran… - Journal of …, 2015 - Wiley Online Library
An efficient, solvent‐free and 18‐crown‐6 catalyzed method for the synthesis of N‐alkyl‐4‐(4‐(5‐(2‐(alkyl‐amino)thiazol‐4‐yl)pyridin‐3‐yl)phenyl)thiazol‐2‐amine, N‐alkyl‐4‐(5‐(2‐…
Number of citations: 3 onlinelibrary.wiley.com
L Wang, J Li, X Cui, Y Wu, Z Zhu… - Advanced Synthesis & …, 2010 - Wiley Online Library
The cyclopalladated ferrocenylimine I and its phosphine adducts IIa–f were prepared and evaluated in the borylation of aryl halides. The tricyclohexylphosphine adduct IIb exhibited …
Number of citations: 61 onlinelibrary.wiley.com
A Bej, D Srimani, A Sarkar - Green chemistry, 2012 - pubs.rsc.org
Palladium nanoparticles generated in PEG catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides to afford aryl/benzyl boronates in high yield. Arylboronates …
Number of citations: 55 pubs.rsc.org
P Boontiem, S Kiatisevi - Inorganica Chimica Acta, 2020 - Elsevier
Facile and economical method for Miyaura borylation reaction between B 2 pin 2 and aryl bromides is reported. The catalytic system containing 2 mol% PdCl 2 (PPh 3 ) 2 and KOAc …
Number of citations: 9 www.sciencedirect.com
A Zernickel, W Du, SA Ghorpade… - The Journal of …, 2018 - ACS Publications
A mild aqueous protocol for palladium catalyzed Miyaura borylation of aryl iodides, aryl bromides and aryl chlorides with tetrahydroxydiboron (BBA) as a borylating agent is developed. …
Number of citations: 14 pubs.acs.org
WK Chow, OY Yuen, CM So, WT Wong… - The Journal of Organic …, 2012 - ACS Publications
This study describes the application of indolylphosphine ligands with a diphenylphosphino moiety to the palladium-catalyzed borylation of aryl chlorides. The combination of palladium …
Number of citations: 85 pubs.acs.org
C Luo, C Xu - Synthesis, 2021 - thieme-connect.com
Pd 2 dba 3 /XPhos in poly(ethylene glycol) (PEG-2000) is shown to be a highly stable and efficient catalyst for the borylation of aryl chlorides with bis(pinacolato)diboron. The borylation …
Number of citations: 1 www.thieme-connect.com
DJ Palmeira, LS Araújo, JC Abreu… - Journal of Molecular …, 2014 - Elsevier
Inspired by enzyme-catalyzed reactions with microorganisms found in harsh marine environments, in which the amount of oxygen is restrict, we have shown that Arthrobacter sp. can …
Number of citations: 11 www.sciencedirect.com
W Zhang, F Bie, J Ma, F Zhou… - The Journal of Organic …, 2021 - ACS Publications
A palladium-catalyzed base-free decarbonylative borylation of aryl anhydrides has been developed. Catalyst system consisting of Pd(OAc) 2 /dppb enables readily available aryl …
Number of citations: 5 pubs.acs.org
A Zernickel - 2014 - repository.kaust.edu.sa
With a few exceptions, all organisms are restricted to the 20 canonical amino acids for ribosomal protein biosynthesis. Addition of new amino acids to the genetic code can introduce …
Number of citations: 2 repository.kaust.edu.sa

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